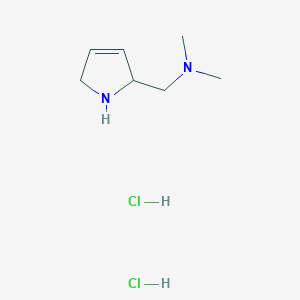
1-(2,5-Dihydro-1H-pyrrol-2-yl)-N,N-dimethylmethanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dihydro-1H-pyrrol-2-yl)-N,N-dimethylmethanamine;dihydrochloride is a useful research compound. Its molecular formula is C7H16Cl2N2 and its molecular weight is 199.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2,5-Dihydro-1H-pyrrol-2-yl)-N,N-dimethylmethanamine; dihydrochloride (CAS Number: 2490426-54-3) is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the synthesis, structural characteristics, and biological activities associated with this compound, drawing on diverse research findings.
Chemical Structure and Properties
The molecular formula of 1-(2,5-Dihydro-1H-pyrrol-2-yl)-N,N-dimethylmethanamine; dihydrochloride is C9H12Cl2N2. Its molecular weight is approximately 199.12 g/mol. The compound features a pyrrole ring structure, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate amines with substituted pyrrole derivatives. Various methodologies have been explored in literature to optimize yield and purity, including solvent-free conditions and microwave-assisted reactions.
Antimicrobial Properties
Research indicates that pyrrole derivatives, including 1-(2,5-Dihydro-1H-pyrrol-2-yl)-N,N-dimethylmethanamine, exhibit significant antimicrobial activity. A study demonstrated that related pyrrole compounds showed efficacy against both Gram-positive and Gram-negative bacteria using disk diffusion methods . The presence of electron-withdrawing groups in the structure was found to enhance antimicrobial effectiveness.
Antioxidant Activity
The antioxidant properties of pyrrole derivatives have been extensively studied. Compounds similar to 1-(2,5-Dihydro-1H-pyrrol-2-yl)-N,N-dimethylmethanamine have shown promising results in scavenging free radicals, which contributes to their potential protective effects against oxidative stress-related diseases .
Anti-inflammatory Effects
Several studies have reported that pyrrole-based compounds can exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial activity of various pyrrole derivatives, it was found that modifications to the pyrrole ring significantly influenced antibacterial potency. For instance, compounds with nitro or halogen substituents showed enhanced activity against Staphylococcus aureus and Escherichia coli .
Case Study 2: Antioxidant Assessment
A recent investigation utilized DPPH radical scavenging assays to evaluate the antioxidant capacity of synthesized pyrrole derivatives. The results indicated that compounds with specific functional groups displayed superior radical scavenging abilities compared to standard antioxidants like ascorbic acid .
Research Findings Summary Table
Propiedades
IUPAC Name |
1-(2,5-dihydro-1H-pyrrol-2-yl)-N,N-dimethylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9(2)6-7-4-3-5-8-7;;/h3-4,7-8H,5-6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBJAGGKKSNUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1C=CCN1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













